molecular formula C12H17BrO B13086677 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol

1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol

Cat. No.: B13086677
M. Wt: 257.17 g/mol
InChI Key: BOFPOOFIVINJFW-UHFFFAOYSA-N
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Description

1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol is a brominated secondary alcohol featuring a branched propanol core substituted with a bromine atom at the 1-position and a 4-isopropylphenyl group at the 2-position. This structure confers unique steric and electronic properties, making it a compound of interest in synthetic organic chemistry and materials science.

The compound’s reactivity is influenced by the electron-withdrawing bromine atom and the bulky isopropylphenyl group, which may stabilize carbocation intermediates or hinder nucleophilic attack. Such characteristics are critical in designing derivatives for specific applications.

Properties

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

1-bromo-2-(4-propan-2-ylphenyl)propan-2-ol

InChI

InChI=1S/C12H17BrO/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9,14H,8H2,1-3H3

InChI Key

BOFPOOFIVINJFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(CBr)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol can be synthesized through several methods. One common approach involves the bromination of 2-[4-(propan-2-yl)phenyl]propan-2-ol using a brominating agent such as hydrobromic acid or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help achieve high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 2-[4-(propan-2-yl)phenyl]propan-2-ol derivatives.

    Oxidation: Formation of 2-[4-(propan-2-yl)phenyl]propan-2-one or 2-[4-(propan-2-yl)phenyl]propanoic acid.

    Reduction: Formation of 2-[4-(propan-2-yl)phenyl]propane.

Scientific Research Applications

Medicinal Chemistry

Antifungal and Antimicrobial Agents
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol has been studied for its antifungal properties. Research indicates that compounds with similar structures exhibit activity against fungi such as Candida albicans. For example, a study on structure-activity relationships (SARs) of modified phenolic compounds demonstrated that certain derivatives showed promising minimum inhibitory concentration (MIC) values against various fungal strains .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of derivatives related to 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol. Compounds that share structural similarities have been shown to enhance neurogenesis in neural stem cells, indicating potential applications in neurodegenerative disease treatments .

Synthetic Organic Chemistry

Synthesis of Fibrates
The compound is involved in the synthesis of fibrates, which are used as lipid-regulating agents. A notable method for preparing these compounds involves reacting substituted phenols with bromo derivatives in the presence of potassium carbonate at elevated temperatures. This method has been optimized to improve yields and reduce solvent usage, making it suitable for industrial applications .

Building Block for Complex Molecules
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, facilitating the creation of more complex organic molecules used in pharmaceuticals and agrochemicals.

Material Science

Polymer Chemistry
In material science, the compound can be utilized in the synthesis of polymeric materials. Its functional groups allow for the incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research into polymers derived from bromo alcohols has indicated improved performance characteristics in various applications .

Table 1: Antifungal Activity of Related Compounds

Compound NameStructureMIC (ng/mL)Target Organism
Compound AStructure1410Candida albicans
Compound BStructure23Candida albicans
Compound CStructure500Aspergillus niger

Table 2: Synthesis Conditions for Fibrates

Reaction StepConditionsYield (%)
Step 1: EsterificationK2CO3, 120–160°C, 3–6 hours85
Step 2: SaponificationHCl or H2SO4 neutralization90

Case Studies

Case Study 1: Antifungal Activity
A study published in Bioorganic & Medicinal Chemistry Letters evaluated several derivatives of phenolic compounds similar to 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol. The results indicated that specific modifications significantly enhanced antifungal activity against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Case Study 2: Synthesis Optimization
Research documented in patent literature highlighted an optimized method for synthesizing fibrates using bromo derivatives. The study demonstrated that by adjusting reaction conditions—such as temperature and reagent ratios—yields could be significantly improved, making the process more viable for large-scale production .

Mechanism of Action

The mechanism of action of 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine atom and the phenyl group contribute to its binding affinity and specificity towards molecular targets. The compound’s effects are mediated through interactions with active sites or allosteric sites on the target molecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Propanol Derivatives

Compound Name Molecular Formula Functional Groups Substituents Key Features
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol C₁₂H₁₇BrO Secondary alcohol, bromine 4-isopropylphenyl at C2, Br at C1 Bulky aryl group, steric hindrance
2-(4-Bromophenyl)-2-methylpropan-1-ol C₁₀H₁₃BrO Primary alcohol, bromine 4-bromophenyl at C2, methyl at C2 Less steric bulk, different bromine position
3-Bromo-2-(bromomethyl)-1-propanol C₄H₈Br₂O Primary alcohol, two bromines Br at C3, BrCH₂ at C2 Higher bromine content, potential toxicity
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO α,β-unsaturated ketone, bromine 4-methylphenyl and phenyl groups Conjugated system, electrophilic enone

Key Observations :

  • Functional Group Reactivity : Unlike ketones (e.g., ) or carboxylic acids (e.g., ), the secondary alcohol group in the target compound may participate in hydrogen bonding or act as a leaving group under acidic conditions.
  • Bromine Positioning : Bromine at the 1-position (target compound) vs. the aryl ring () alters electronic effects: aryl bromides are less reactive in nucleophilic substitutions than aliphatic bromides.

Key Observations :

  • The target compound’s synthesis may mirror methods for chalcone bromination (), where bromine is added to α,β-unsaturated systems. However, its secondary alcohol group requires careful protection/deprotection strategies to avoid side reactions.
  • Stability: Tertiary alcohols like the target compound are prone to acid-catalyzed dehydration, forming alkenes. This contrasts with primary alcohols (e.g., ), which are more resistant.

Regulatory and Environmental Considerations

While 3-Bromo-2-(bromomethyl)-1-propanol is explicitly flagged for lacking safety data , the target compound’s larger aryl group may reduce volatility and bioaccumulation risks compared to smaller analogs.

Biological Activity

1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antibacterial properties, supported by relevant research findings and data.

Chemical Structure

The chemical structure of 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol can be represented as follows:

C12H17BrO\text{C}_{12}\text{H}_{17}\text{BrO}

This structure features a bromine atom attached to a secondary alcohol, which may influence its biological interactions.

Antioxidant Activity

Antioxidant activity is crucial for combating oxidative stress in biological systems. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate the antioxidant potential of compounds.

Research Findings

Recent studies have demonstrated that derivatives with similar structural motifs exhibit significant antioxidant activities. For example, certain phenolic compounds showed DPPH scavenging activities comparable to ascorbic acid, indicating that modifications in the structure can enhance antioxidant properties .

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-olTBDTBD
Ascorbic Acid58.2Reference

Anticancer Activity

The anticancer potential of 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol has been explored through various assays, including the MTT assay, which assesses cell viability in cancer cell lines.

Case Studies

  • Cell Line Studies : Compounds similar to 1-Bromo derivatives were tested against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines. The results indicated that modifications in the bromine and isopropyl groups significantly affected cytotoxicity and selectivity towards cancer cells .
Cell LineIC50 (µM)Remarks
U-87TBDHigher sensitivity observed
MDA-MB-231TBDLower sensitivity compared to U-87

Antibacterial Activity

The antibacterial properties of 1-Bromo compounds are critical for developing new therapeutic agents against resistant bacterial strains.

Evaluation Methods

Antibacterial activity is typically assessed using disc diffusion methods against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Findings

Research indicates that related compounds demonstrate moderate to strong antibacterial activity. For instance, certain derivatives showed significant inhibition against E. coli with MIC values ranging from 3.12 to 12.5 μg/mL .

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureusTBDModerate
Escherichia coliTBDStrong

Q & A

Q. What are the most reliable synthetic routes for preparing 1-Bromo-2-[4-(propan-2-yl)phenyl]propan-2-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, bromination of 2-[4-(propan-2-yl)phenyl]propan-2-ol using HBr or N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation) can yield the target compound. Optimization involves varying solvents (e.g., dichloromethane, THF), temperature (0–40°C), and stoichiometry of reagents. Monitoring reaction progress via TLC or GC-MS is critical. Evidence from similar brominated propanones suggests that steric hindrance from the isopropyl group may necessitate longer reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • NMR : 1H^1H and 13C^13C NMR can confirm the presence of the bromine substituent (e.g., deshielded protons adjacent to Br) and the isopropyl group (δ ~1.2 ppm for CH3_3).
  • X-ray Crystallography : SHELXL (SHELX suite) is widely used for determining crystal structure, particularly to resolve bromine’s positional disorder or hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (C12_{12}H15_{15}BrO: ~270.14 g/mol) and isotopic patterns for bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br).

Q. What solvents and conditions are recommended for solubility studies of this compound?

Preliminary data from structurally related alcohols (e.g., 4-isopropylbenzyl alcohol) indicate solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in chloroform or ethyl acetate. Conduct systematic solubility tests at 25°C using the "shake-flask" method, with UV-Vis or HPLC quantification .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The C-Br bond serves as a key site for palladium-catalyzed coupling. However, steric hindrance from the adjacent isopropyl group may reduce reaction rates. Computational studies (DFT) suggest that electron-withdrawing effects of Br increase electrophilicity at the β-carbon. Experimental validation using Pd(PPh3_3)4_4 and aryl boronic acids in THF/Na2 _2CO3 _3 is advised, with monitoring via 19F^19F NMR if fluorinated partners are used .

Q. What stereochemical considerations arise during its synthesis or derivatization?

The tertiary alcohol and bromine create a chiral center. Racemization risks exist under acidic/basic conditions. Use chiral HPLC (e.g., Chiralpak AD-H column) or Mosher’s ester analysis to assess enantiopurity. X-ray crystallography (via SHELXL) can resolve absolute configuration .

Q. How can computational methods (e.g., DFT) predict its thermodynamic stability or reaction pathways?

DFT calculations (B3LYP/6-31G*) can model transition states for bromine displacement or hydrogen-bonding interactions. Compare computed IR spectra with experimental data to validate conformers. Studies on analogous brominated ketones highlight the importance of solvent effects in energy barriers .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Yield Discrepancies : Replicate procedures with strict control of moisture, oxygen, and catalyst purity. Design of Experiments (DoE) can identify critical factors (e.g., solvent polarity, reagent ratios).

Q. What are the implications of its thermal stability for storage and reaction design?

Thermogravimetric analysis (TGA) of similar bromo-alcohols shows decomposition onset at ~150°C. Store at 2–8°C under inert gas. Avoid prolonged heating above 80°C in synthetic steps to prevent Br elimination or oxidation .

Q. Are there documented biological activities or enzyme interactions for this compound?

While direct data are scarce, structural analogs (e.g., brominated phenols) show antimicrobial or kinase-inhibitory properties. Perform in vitro assays (e.g., MIC testing, kinase profiling) to explore bioactivity. Safety protocols (e.g., PPE, fume hood) are mandatory due to bromine’s toxicity .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H332 hazard).
  • Waste Disposal : Segregate halogenated waste for incineration. Refer to SDS guidelines for brominated alcohols, emphasizing neutralization before disposal .

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